Monascorubrin - 13283-90-4

Monascorubrin

Catalog Number: EVT-415481
CAS Number: 13283-90-4
Molecular Formula: C23H26O5
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monascorubrin is an orange-colored azaphilone pigment produced by various species of the fungus Monascus, most notably Monascus purpureus and Monascus anka. [, , ] This natural pigment, alongside other pigments like monascin, ankaflavin, rubropunctatin, rubropunctamine, and monascorubramine, contributes to the distinctive coloration of red yeast rice, a traditional fermented food in East Asia. [, ] Monascorubrin has garnered significant interest in scientific research due to its potential applications in various fields, including food coloring, textiles, and medicine. [, , ]

Future Directions
  • Elucidating Detailed Mechanisms of Action: Further research is needed to fully understand the specific molecular mechanisms underlying its anti-inflammatory, anti-tumor, and antioxidant effects. []
  • Developing Targeted Applications: Exploring the potential of Monascorubrin as a therapeutic agent for specific diseases, such as cancer and inflammatory disorders. [, ] This would involve pre-clinical and clinical studies to evaluate its efficacy and safety.
  • Optimizing Production Processes: Continued research into improving the efficiency and sustainability of Monascorubrin production through fermentation. [, ] This could involve exploring alternative substrates, optimizing fermentation parameters, and developing novel extraction techniques.
  • Investigating Derivatives and Analogues: Exploring the synthesis and biological activity of Monascorubrin derivatives or analogues with enhanced properties or tailored functionalities. [, ] This could lead to the development of novel compounds with improved therapeutic potential or unique applications.
Source and Classification

Monascorubrin is derived from the fermentation of rice or other substrates using Monascus species. The genus Monascus includes several species that can produce a variety of pigments, including yellow, orange, and red hues. These pigments are synthesized through a complex biosynthetic pathway involving polyketide synthases and fatty acid synthases . The classification of monascorubrin can be summarized as follows:

  • Chemical Class: Azaphilone
  • Molecular Formula: C23H26O5C_{23}H_{26}O_{5}
  • IUPAC Name: 6-hydroxy-3-(hydroxymethyl)-1,4-dihydro-2H-pyran-2-one
Synthesis Analysis

The synthesis of monascorubrin can occur through both biological fermentation processes and chemical methods.

Biological Fermentation

  1. Fermentation Conditions: The production typically involves a two-stage fermentation process:
    • Stage 1: Initial growth phase at an optimal pH for mycelial proliferation.
    • Stage 2: Acidic conditions (pH 3.0) to enhance pigment accumulation .
  2. Substrates: Common substrates include rice, glucose, and monosodium glutamate. The fermentation medium's composition significantly influences the yield and purity of monascorubrin .
  3. Extraction and Purification: After fermentation, monascorubrin is extracted using solvents like ethanol and purified through crystallization techniques to achieve high purity levels .

Chemical Synthesis

Chemical synthesis methods have also been explored, utilizing precursor compounds such as rubropunctatin. These methods often involve reactions with amines to form water-soluble derivatives of monascorubrin .

Molecular Structure Analysis

Monascorubrin has a complex molecular structure characterized by a fused ring system and multiple functional groups that contribute to its color properties.

Key Structural Features

  • Core Structure: The molecule consists of a chromophore with hydroxyl groups that play a critical role in its light absorption properties.
  • Molecular Weight: Approximately 394.45 g/mol.
  • Spectroscopic Data:
    • Ultraviolet-visible spectroscopy shows significant absorbance in the visible range, which correlates with its pigment properties.

The structural analysis has been confirmed through various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Monascorubrin participates in various chemical reactions, particularly involving amines which lead to the formation of derivatives used in food coloring.

Notable Reactions

  1. Reaction with Amines: Monascorubrin reacts with primary amines to produce water-soluble pigments through azaphilic addition reactions .
  2. Degradation Pathways: Under certain conditions, monascorubrin can degrade to form other pigments or compounds, including citrinin, a mycotoxin associated with Monascus species .

These reactions are crucial for developing stable colorants for food products.

Mechanism of Action

Proposed Mechanisms

  • Antioxidant Activity: Monascorubrin exhibits potential antioxidant properties which may contribute to its health benefits when consumed as part of fermented foods.
  • Antimicrobial Effects: Research suggests that monascorubrin may possess antimicrobial properties, possibly due to its ability to react with amino group-containing compounds .

These mechanisms highlight the compound's significance beyond mere pigmentation.

Physical and Chemical Properties Analysis

Monascorubrin exhibits several notable physical and chemical properties:

  • Color: Orange-red
  • Solubility: Soluble in organic solvents like ethanol; less soluble in water unless modified.
  • Stability: Stability varies with pH; generally more stable under acidic conditions.
  • Melting Point: Approximately 160–165 °C.

These properties make monascorubrin suitable for various applications in food technology and pharmaceuticals .

Applications

Monascorubrin is utilized in diverse fields due to its vibrant color and potential health benefits:

  1. Food Industry: Used as a natural colorant in products like sauces, beverages, and snacks.
  2. Nutraceuticals: Incorporated into dietary supplements for potential health benefits related to cholesterol management.
  3. Cosmetics: Explored for use in cosmetic formulations due to its coloring properties.
  4. Research Applications: Studied for its biological activities, including antimicrobial and antioxidant effects.

Properties

CAS Number

13283-90-4

Product Name

Monascorubrin

IUPAC Name

(9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione

Molecular Formula

C23H26O5

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C23H26O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12-14H,4,6-9,11H2,1-3H3/b10-5+/t23-/m1/s1

InChI Key

IIPVSGPTPPURBD-HAOIVFDCSA-N

SMILES

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC

Synonyms

monascorubrin

Canonical SMILES

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC

Isomeric SMILES

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C

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